molecular formula C10H19N B1658559 [1,1'-Bi(cyclopentane)]-2-amine CAS No. 61423-31-2

[1,1'-Bi(cyclopentane)]-2-amine

Cat. No.: B1658559
CAS No.: 61423-31-2
M. Wt: 153.26
InChI Key: MYBGJAXNVXWOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-Bi(cyclopentane)]-2-amine is a bicyclic amine compound featuring two cyclopentane rings connected at adjacent carbon atoms, with an amine group (-NH₂) positioned at the second carbon of one ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-10-7-3-6-9(10)8-4-1-2-5-8/h8-10H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBGJAXNVXWOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698535
Record name [1,1'-Bi(cyclopentane)]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61423-31-2, 114098-90-7
Record name [1,1'-Bi(cyclopentane)]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopentylcyclopentan-1-amine
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Comparison with Similar Compounds

The evidence highlights several structurally analogous compounds, primarily derivatives of [1,1'-biphenyl]-2-amine and [1,1':3',1''-terphenyl]-2'-amine. Below is a comparative analysis based on molecular structure, substituents, and applications:

[1,1'-Biphenyl]-2-amine Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight Key Features Potential Applications References
[1,1'-Biphenyl]-2-amine 90-41-5 C₁₂H₁₁N 169.23 g/mol Parent compound; planar biphenyl core with NH₂ group at C2. Intermediate in organic synthesis.
3-Chloro-[1,1'-biphenyl]-2-amine 76838-82-9 C₁₂H₁₀ClN 203.67 g/mol Chlorine substituent at C3 enhances electronic diversity. Potential ligand or drug precursor.
4'-Methyl-5-(trifluoromethyl) derivative 877176-52-8 C₁₄H₁₂F₃N 251.25 g/mol CF₃ and CH₃ groups introduce steric bulk and hydrophobicity. Materials science or agrochemicals.

Key Observations :

  • Chlorine or fluorinated substituents increase molecular weight and polarity, affecting solubility and reactivity .
  • The biphenyl core is structurally rigid compared to the bicyclopentane framework, which may reduce conformational flexibility in catalysis .
[1,1':3',1''-Terphenyl]-2'-amine
Compound Name CAS No. Molecular Formula Molecular Weight Key Features Applications References
[1,1':3',1''-Terphenyl]-2'-amine 87666-57-7 C₁₈H₁₅N 245.32 g/mol Extended terphenyl system with NH₂ at C2'; higher aromaticity and rigidity. Research in OLEDs or supramolecular chemistry.

Key Observations :

  • The terphenyl system offers greater π-conjugation compared to biphenyl derivatives, making it suitable for optoelectronic applications .
Cyclopropane-Based Analogues
  • (1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride (CAS: Not provided): Features two fused cyclopropane rings with a methyl group and NH₂ substituent. Structural rigidity and stereochemical complexity suggest utility in chiral catalysis or pharmaceuticals .

Comparison with [1,1'-Bi(cyclopentane)]-2-amine :

  • Cyclopropane rings introduce higher ring strain (vs.
  • The bicyclopentane structure may offer a balance between stability and stereochemical control.

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